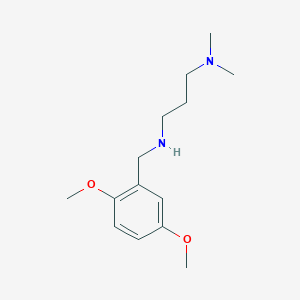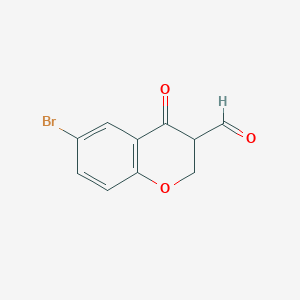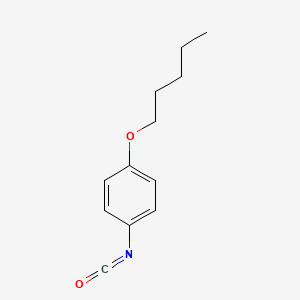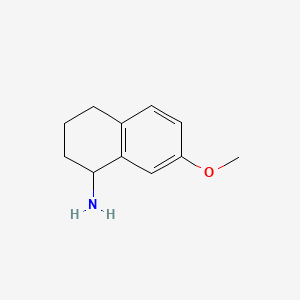
N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,5-dimethoxybenzyl halide with N,N-dimethylpropane-1,3-diamine. The exact conditions and reagents would depend on various factors, including the specific halide used and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethoxybenzyl group suggests potential aromaticity, while the N,N-dimethylpropane-1,3-diamine moiety could confer basicity .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions. The ether groups could potentially undergo reactions under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it’s likely to be relatively nonpolar and insoluble in water. Its boiling and melting points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Schiff base compounds derived from dimethoxybenzaldehyde, like N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, have been synthesized and characterized for their crystal structures. Such compounds exhibit unique structural properties like coplanar imino functional groups and distinct dihedral angles between benzene rings (Khalaji et al., 2013).
Magnetic Properties
- Studies involving similar diamine compounds have explored their magnetic properties. For instance, compounds like [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n demonstrate intriguing antiferromagnetic and weak 3-D ferromagnetism, highlighting potential applications in magnetic materials research (Ribas et al., 1994).
Antitumor Activity
- Certain diamine derivatives, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, show promising antitumor activities. These compounds are studied for their potential in cancer therapy, especially against specific types of tumors like the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Structural and Thermal Properties
- The structural and thermal properties of coordination polymers derived from dimethylpropane-1,3-diamine and related ligands are a subject of research. These studies are significant for developing new materials with specific thermal and structural characteristics (Hopa & Cokay, 2016).
Intramolecular Reactions
- Research into intramolecular reactions, such as methyl migration in compounds like N,N'-dimethylpropane-1,3-diamine, contributes to the understanding of chemical reaction mechanisms and synthetic pathways in organic chemistry (Zhang et al., 2008).
Novel Coordination Modes
- The exploration of new coordination modes in chemistry, as seen in studies involving N,N'-dimethylpropane-1,3-diamine, helps in expanding the knowledge of molecular interactions and bonding, paving the way for innovative chemical compounds (Monfort et al., 1993).
Electrochemical Studies
- Investigations into the electrochemical generation of unstable nitrogen species using diamines, including N,N'-dimethylpropane-1,3-diamine, contribute to the development of new electrochemical methods and materials (Fuchigami et al., 1980).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Biochemische Analyse
Biochemical Properties
N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with translocator protein (TSPO), which is involved in the regulation of cholesterol transport and steroidogenesis . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to modulation of their activity.
Cellular Effects
N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TSPO can impact mitochondrial function and apoptosis, thereby affecting cell survival and proliferation . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to TSPO, leading to the modulation of its activity and subsequent effects on cholesterol transport and steroidogenesis . This binding can also result in the inhibition or activation of other enzymes involved in metabolic pathways, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response . Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with TSPO can influence cholesterol transport and steroidogenesis, leading to changes in the levels of metabolites involved in these pathways . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, its binding to TSPO can facilitate its transport to mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The compound’s distribution within tissues can also influence its overall biological activity.
Subcellular Localization
N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles. For instance, its interaction with TSPO can lead to its localization in mitochondria, where it modulates mitochondrial function and apoptosis . This subcellular localization is crucial for its biological activity and overall effects on cellular function.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-10-13(17-3)6-7-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGQSFWKBSVVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557926 |
Source


|
| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121177-62-6 |
Source


|
| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)

